molecular formula C30H57O3PS B2546228 O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate CAS No. 1005046-30-9

O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate

Cat. No. B2546228
CAS RN: 1005046-30-9
M. Wt: 528.82
InChI Key: TWFZQYUQVTYADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound O,O,O-tris[5-methyl-2-(propan-2-yl)cyclohexyl] phosphorothioate is a phosphorothioate, a class of organophosphorus compounds that are characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms. These compounds are often explored for their potential use as insecticides due to their ability to inhibit certain enzymes in insects. The specific structure of this compound suggests that it may have unique physical, chemical, and biological properties that could be relevant for such applications.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, they do provide insight into the synthesis of related phosphorothioates. For instance, a novel series of O,O-diethyl O-(1,3-disubstituted-1,2,4-triazol-5-yl) phosphorothioates has been synthesized, indicating that the synthesis of phosphorothioates often involves the introduction of substituents that can enhance the insecticidal activity while maintaining low toxicity to non-target organisms like rats . This suggests that the synthesis of the compound would likely involve careful selection of substituents to achieve the desired properties.

Molecular Structure Analysis

The molecular structure of phosphorothioates is crucial in determining their reactivity and biological activity. The presence of alkyl groups, as seen in the compound of interest, can influence the lipophilicity and thus the bioavailability of the compound. The cyclohexyl rings in the structure may provide steric hindrance, potentially affecting the compound's ability to interact with biological targets. Although the papers do not directly analyze the molecular structure of this compound, they do highlight the importance of molecular structure in the activity of related compounds .

Chemical Reactions Analysis

The chemical reactivity of phosphorothioates is influenced by the presence of the P=S moiety, which can undergo various chemical reactions. The papers provided do not detail the chemical reactions specific to this compound, but they do describe reactions involving related compounds, such as the formation of a tricyclic skeleton through a cascade reaction involving alkynols . This indicates that phosphorothioates can participate in complex reactions leading to the formation of intricate molecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorothioates, such as solubility, stability, and volatility, are important for their practical application as insecticides. The first paper discusses the significant differences in these properties among a series of O,O-dialkyl O-(3,5,6-trichloro-2-pyridyl) phosphates and phosphorothioates, which are relevant for understanding the persistence and toxicity of these compounds . These properties would need to be carefully analyzed for this compound to assess its suitability for use as an insecticide.

properties

IUPAC Name

tris[(5-methyl-2-propan-2-ylcyclohexyl)oxy]-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H57O3PS/c1-19(2)25-13-10-22(7)16-28(25)31-34(35,32-29-17-23(8)11-14-26(29)20(3)4)33-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFZQYUQVTYADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=S)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H57O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.